molecular formula C8H8N2O B3030952 2-Methyl-2H-indazol-7-ol CAS No. 1159511-42-8

2-Methyl-2H-indazol-7-ol

Cat. No. B3030952
CAS RN: 1159511-42-8
M. Wt: 148.16
InChI Key: AFUFVUWPYINWBK-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-7-ol is a chemical compound with the CAS Number: 1159511-42-8 and a molecular weight of 148.16 .


Synthesis Analysis

Recent synthetic approaches to 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An efficient synthesis of 2H-indazole derivatives in a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide is catalyzed by copper (I) oxide nanoparticles (Cu2O-NP) under ligand-free conditions in polyethylene glycol (PEG 300) as a green solvent .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2H-indazol-7-ol is represented by the linear formula C8H8N2O . The InChI Code is 1S/C8H8N2O/c1-10-5-6-3-2-4-7(11)8(6)9-10/h2-5,11H,1H3 .


Chemical Reactions Analysis

The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

2-Methyl-2H-indazol-7-ol has a molecular weight of 148.16 . The IUPAC name is 2-methyl-2H-indazol-7-ol .

Future Directions

Recent advances in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles, suggest promising future directions .

properties

IUPAC Name

2-methylindazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-6-3-2-4-7(11)8(6)9-10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFVUWPYINWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313227
Record name 2-Methyl-2H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazol-7-ol

CAS RN

1159511-42-8
Record name 2-Methyl-2H-indazol-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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